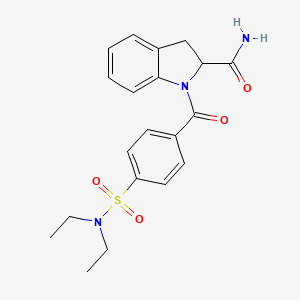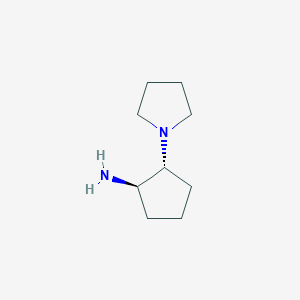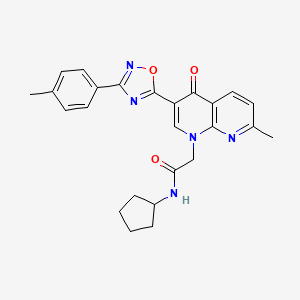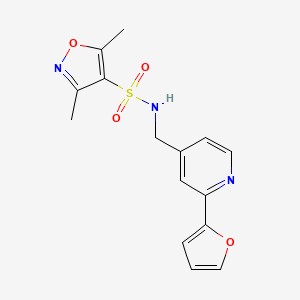
1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide, often referred to as SAR216471 , is a synthetic compound with potential pharmaceutical applications. Its chemical structure combines an indoline core with a benzoyl group and a sulfamoyl moiety. The compound’s systematic name reflects its substituents: N,N-diethylsulfamoyl at the 4-position of the benzoyl group and a carboxamide at the 2-position of the indoline ring .
Synthesis Analysis
The synthetic strategies for creating indole derivatives, including 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide, have been extensively explored. Researchers have investigated various routes to achieve these compounds, aiming to optimize yield, purity, and scalability. Notably, Boldron et al. successfully synthesized SAR216471 as a P2Y12 antagonist using relatively simple reagents .
Aplicaciones Científicas De Investigación
Antitubulin and Antiproliferative Activity
Research reveals that derivatives similar to 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide demonstrate notable antitubulin and antiproliferative activities. Specifically, a compound within this class displayed significant tubulin inhibition and antiproliferative activity against various cancer cell lines, including multidrug-resistant ones. It also exhibited dual inhibitory potential against HDAC1, 2, and 6, with notable in vivo efficacy in lung cancer and B-cell lymphoma xenograft models, highlighting its potential as a therapeutic agent in oncology (Lai et al., 2019).
Conformational Analysis of Proline Analogues
Another study focused on the intrinsic conformational preferences of indoline-2-carboxylic acid and its derivatives, identifying their reduced flexibility due to the presence of an additional aromatic group. This property could influence their biological activity and interaction with other molecules, making them subjects of interest in the development of new drugs (Warren et al., 2010).
Synthesis and Chemistry of Derivatives
The synthesis and chemical properties of indoline-2-carboxamide derivatives have been explored, providing valuable insights into their potential applications in medicinal chemistry and drug design. For instance, the synthesis of DL-indoline-2-carboxamide and its derivatives has been studied, offering a foundational understanding of their chemical behavior and potential for further modification (Hudson & Robertson, 1967).
Potential in Antimalarial and Antioxidant Therapies
Carboxamide derivatives bearing benzenesulphonamoyl alkanamides, related to 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide, have been synthesized and evaluated for their antimalarial and antioxidant properties. These compounds demonstrated notable in vitro antimalarial activity and antioxidant capacity, suggesting their potential utility in treating malaria and associated oxidative stress (Ugwu et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide are a variety of enzymes and proteins . The compound’s unique inhibitory properties are due to the presence of a carboxamide moiety at positions 2 and 3 of the indole derivatives . This moiety forms hydrogen bonds with these targets, often inhibiting their activity .
Mode of Action
The compound interacts with its targets through hydrogen bonding, which is facilitated by the carboxamide moiety in the indole derivatives . This interaction often results in the inhibition of the target enzymes and proteins, affecting their normal functioning .
Biochemical Pathways
Given that the compound acts as an enzyme inhibitor , it can be inferred that it likely disrupts the normal biochemical pathways in which these enzymes play a crucial role.
Result of Action
The primary result of the compound’s action is the inhibition of the activity of various enzymes and proteins . This inhibition can disrupt normal cellular processes, potentially leading to various biological effects.
Propiedades
IUPAC Name |
1-[4-(diethylsulfamoyl)benzoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-22(4-2)28(26,27)16-11-9-14(10-12-16)20(25)23-17-8-6-5-7-15(17)13-18(23)19(21)24/h5-12,18H,3-4,13H2,1-2H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQWPLPQOLNNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)
![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)
![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896665.png)
![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896667.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2896668.png)
![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)
![1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B2896671.png)

![7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2896676.png)
![N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2896677.png)
![ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2896678.png)
